molecular formula C5H9NO3S B563014 Tiopronin 13C D3 CAS No. 1189695-13-3

Tiopronin 13C D3

Cat. No.: B563014
CAS No.: 1189695-13-3
M. Wt: 167.202
InChI Key: YTGJWQPHMWSCST-HZPPXAECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tiopronin 13C D3 is a deuterium-labeled version of Tiopronin . It is primarily used for scientific research and development .


Molecular Structure Analysis

The molecular formula of this compound is C4 13CH4D3NO3S . Its molecular weight is 167.21 .


Physical and Chemical Properties Analysis

This compound is a solid substance . It is soluble in ethyl acetate and methanol . It should be stored at -20°C .

Scientific Research Applications

Tiopronin, a drug with a thiol function similar to D-penicillamine, is primarily recognized for its application in treating rheumatoid arthritis. Its effectiveness has been confirmed through controlled trials, showcasing its capability to manage the condition comparably to D-penicillamine. The side effects of Tiopronin are akin to those of D-penicillamine, including rash, toxidermia, aguestia, and proteinuria, which resolve upon cessation of treatment. Tiopronin's value lies in its utility for patients with a history of side effects from D-penicillamine, as it does not systematically increase the risk of developing side effects, marking its principal significance in therapeutic applications (Amor et al., 1986).

Tiopronin in Hepatotoxicity Mitigation

In the context of cancer treatment, hepatoprotective agents are critical for maintaining liver function due to the hepatotoxic potential of anticancer drugs. Tiopronin, along with magnesium isoglycyrrhizinate and S-Adenosylmethionine (AdoMet), has shown potential hepatoprotective activity in small studies. This underscores the importance of further research, including well-designed Phase III randomized controlled trials, to solidify the use of hepatoprotectors like Tiopronin in oncology settings, aiming to preserve liver function amidst chemotherapy-induced hepatotoxicity (Vincenzi et al., 2016).

Mechanism of Action

Tiopronin works by reacting with urinary cystine to form a more soluble, disulfide-linked, tiopronin-cysteine complex . This mechanism helps prevent the formation of kidney stones in patients with severe homozygous cystinuria .

Safety and Hazards

Tiopronin 13C D3 may be harmful if swallowed, inhaled, or absorbed through the skin . It may cause respiratory tract irritation, skin irritation, and eye irritation . In case of exposure, it is recommended to wash the affected area with water and seek medical attention .

Properties

IUPAC Name

2-[(3,3,3-trideuterio-2-sulfanylpropanoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3S/c1-3(10)5(9)6-2-4(7)8/h3,10H,2H2,1H3,(H,6,9)(H,7,8)/i1D3,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGJWQPHMWSCST-HZPPXAECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)N[13CH2]C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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